molecular formula C18H15N3O5 B11701027 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-3-nitrophenyl)propanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-3-nitrophenyl)propanamide

Cat. No.: B11701027
M. Wt: 353.3 g/mol
InChI Key: UAPQJEKAZGJPEH-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-3-nitrophenyl)propanamide is a synthetic organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a phthalimide moiety linked to a nitrophenyl group via a propanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-3-nitrophenyl)propanamide typically involves the following steps:

    Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.

    Attachment of the Propanamide Chain: The phthalimide intermediate is then reacted with 3-bromopropanoic acid or its derivatives in the presence of a base such as potassium carbonate to form the propanamide linkage.

    Introduction of the Nitrophenyl Group: The final step involves the nucleophilic substitution reaction of the propanamide intermediate with 4-methyl-3-nitrophenylamine under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of novel materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-3-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds with similar phthalimide structures, such as thalidomide or lenalidomide.

    Nitrophenyl Derivatives: Compounds with nitrophenyl groups, such as nitrobenzene or nitrophenol.

Uniqueness

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-3-nitrophenyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H15N3O5

Molecular Weight

353.3 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-3-nitrophenyl)propanamide

InChI

InChI=1S/C18H15N3O5/c1-11-6-7-12(10-15(11)21(25)26)19-16(22)8-9-20-17(23)13-4-2-3-5-14(13)18(20)24/h2-7,10H,8-9H2,1H3,(H,19,22)

InChI Key

UAPQJEKAZGJPEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]

Origin of Product

United States

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